![molecular formula C15H22N2O3S B5775159 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This compound has also been found to increase the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, this compound has been found to have low bioavailability, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its bioavailability and make it easier to work with in aqueous environments. Another area of interest is the development of more selective this compound analogs, which could target specific neurotransmitter systems and potentially have fewer side effects than non-selective compounds. Additionally, this compound could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.
Métodos De Síntesis
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,5-dimethylphenyl)sulfonyl piperazine with propionyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions and yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)16-7-9-17(10-8-16)21(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKXEYCYDDOXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
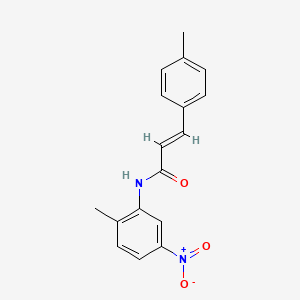
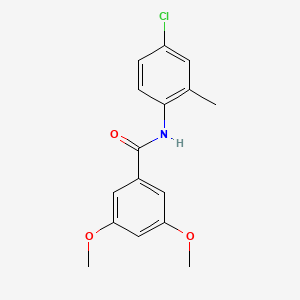
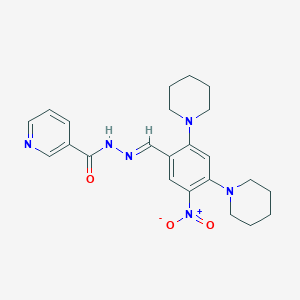
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

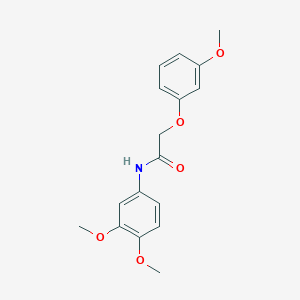
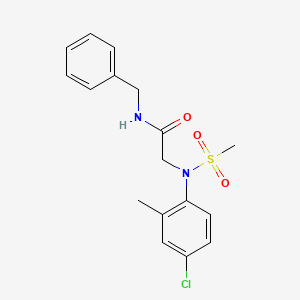
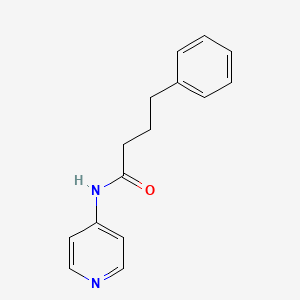

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)
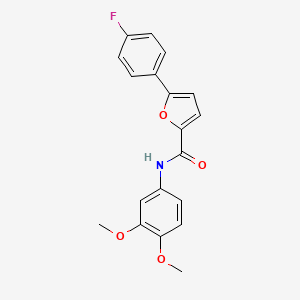

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)
